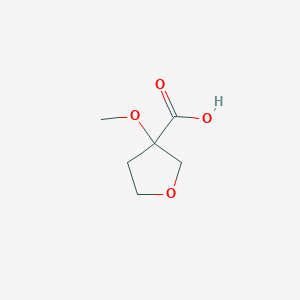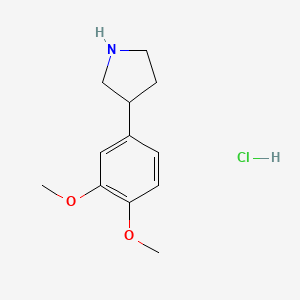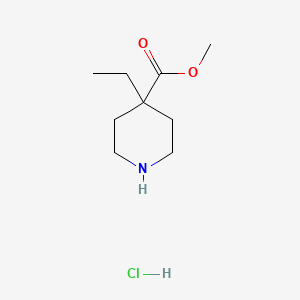
3-Methoxyoxolane-3-carboxylic acid
Vue d'ensemble
Description
3-Methoxyoxolane-3-carboxylic acid is a chemical compound with the CAS Number: 1204831-21-9 . It has a molecular weight of 146.14 and is also known as 3-methoxytetrahydrofuran-3-carboxylic acid . It is stored at a temperature of 4°C and is in the form of oil .
Physical And Chemical Properties Analysis
This compound is an oil with a molecular weight of 146.14 . It is stored at a temperature of 4°C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
3-Methoxyoxolane-3-carboxylic acid is an important intermediate in the synthesis of other compounds and can be used as a building block for many organic compounds. It is used in a variety of laboratory experiments and has a wide range of applications in synthetic organic chemistry, biochemistry, and medicinal chemistry. This compound has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other peptidic compounds. Additionally, this compound has been used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Methoxyoxolane-3-carboxylic acid is not fully understood, however, it is believed to be involved in the formation of various organic compounds. This compound is believed to act as an acid catalyst in the formation of various organic compounds. It is also believed to be involved in the formation of peptides and peptidomimetics. Additionally, it is believed to be involved in the formation of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some potential effects on the body. This compound has been found to have antioxidant properties and may be involved in the protection of cells from oxidative damage. Additionally, it has been found to have anti-inflammatory and anti-microbial properties. It has also been suggested that this compound may be involved in the regulation of gene expression and may be involved in the regulation of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methoxyoxolane-3-carboxylic acid in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound and can be dangerous to work with. Additionally, it is not soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
There are a number of possible future directions for the use of 3-Methoxyoxolane-3-carboxylic acid in scientific research. One possible direction is the development of new synthesis methods for this compound. Additionally, further research could be done on the biochemical and physiological effects of this compound. Additionally, further research could be done on the potential applications of this compound in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Finally, further research could be done on the potential applications of this compound in the synthesis of polymers and other materials.
Safety and Hazards
The safety information for 3-Methoxyoxolane-3-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-methoxyoxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCACZHFYJMOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3376411.png)












